1,2,6-Trimethyl-1H-benzo[d]imidazole
CAS No.: 155221-39-9
Cat. No.: VC21130408
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
![1,2,6-Trimethyl-1H-benzo[d]imidazole - 155221-39-9](/images/no_structure.jpg)
Specification
CAS No. | 155221-39-9 |
---|---|
Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
IUPAC Name | 1,2,6-trimethylbenzimidazole |
Standard InChI | InChI=1S/C10H12N2/c1-7-4-5-9-10(6-7)12(3)8(2)11-9/h4-6H,1-3H3 |
Standard InChI Key | ZAKUPYLPTSMSJE-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(N2C)C |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2C)C |
Introduction
Chemical Properties and Structure
Basic Chemical Data
1,2,6-Trimethyl-1H-benzo[d]imidazole is characterized by the following chemical and physical properties:
Property | Value |
---|---|
Chemical Name | 1,2,6-trimethyl-1H-benzo[d]imidazole |
CAS Number | 155221-39-9 |
Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
Synonyms | 1,2,6-trimethyl-1H-1,3-benzodiazole |
Purity | NLT 98% |
Boiling Point | 307.9±11.0ºC at 760 mmHg |
Storage Conditions | Store at 2-8ºC |
Table 1: Physicochemical properties of 1,2,6-Trimethyl-1H-benzo[d]imidazole
Structural Features
The structure of 1,2,6-Trimethyl-1H-benzo[d]imidazole consists of a benzimidazole core with three methyl substituents. The benzimidazole backbone comprises a benzene ring fused to an imidazole ring, creating a bicyclic system. The three methyl groups are positioned at:
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Position 1: On the nitrogen atom of the imidazole ring
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Position 2: At the carbon between the two nitrogen atoms
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Position 6: On the benzene ring portion of the molecule
This specific methyl substitution pattern distinguishes 1,2,6-Trimethyl-1H-benzo[d]imidazole from other related trimethylated benzimidazole derivatives, such as 2,5,6-Trimethylbenzimidazole or 1,4,6-trimethyl-1H-benzo[d]imidazole, which have different substitution patterns .
Synthesis and Preparation
Modern Synthetic Methods
Recent advances in benzimidazole synthesis have introduced more efficient and environmentally friendly methods. These include:
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Microwave-assisted synthesis to reduce reaction times and improve yields
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Solvent-free conditions to minimize environmental impact
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Use of catalysts to enhance reaction efficiency
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One-pot synthesis approaches to streamline the production process
Patent literature suggests that benzimidazole derivatives can be prepared with excellent yields using low-cost starting materials without requiring additional separation processes during manufacturing, making them suitable for large-scale production .
Comparative Analysis with Related Compounds
Comparison with Other Benzimidazole Derivatives
Understanding the structural relationships between 1,2,6-Trimethyl-1H-benzo[d]imidazole and other benzimidazole derivatives provides valuable insights into its potential properties and applications.
Table 2: Comparative analysis of 1,2,6-Trimethyl-1H-benzo[d]imidazole with related benzimidazole derivatives
Structure-Property Relationships
The position and number of methyl substituents significantly impact the physicochemical properties of benzimidazole derivatives:
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N-methylation (as at position 1 in 1,2,6-Trimethyl-1H-benzo[d]imidazole) typically:
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Enhances lipophilicity
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Prevents the compound from acting as a hydrogen bond donor
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May alter the compound's ability to interact with biological targets
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C-methylation (as at positions 2 and 6) generally:
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Increases the electron density of the aromatic system
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Enhances stability against metabolic degradation
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Influences the compound's binding affinity to biological targets
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These structural features collectively determine the compound's solubility, stability, and potential biological activity.
Analytical Methods and Characterization
Spectroscopic Identification
Benzimidazole derivatives, including 1,2,6-Trimethyl-1H-benzo[d]imidazole, can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR typically shows characteristic signals for the aromatic protons and the methyl groups
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13C NMR provides information about the carbon framework
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Mass Spectrometry:
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Provides molecular weight confirmation
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Fragmentation patterns can help confirm structural features
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Infrared Spectroscopy:
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Identifies key functional groups
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Can help distinguish between different isomers
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Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for the purification and analysis of benzimidazole derivatives. These techniques allow for:
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Assessment of compound purity
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Monitoring of reaction progress during synthesis
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Separation of isomers and related compounds
Future Research Directions
Areas for Further Investigation
Several promising research directions could enhance our understanding of 1,2,6-Trimethyl-1H-benzo[d]imidazole:
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Comprehensive evaluation of its biological activities
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Development of optimized synthetic routes
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Investigation of structure-activity relationships through systematic modification
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Exploration of potential applications in materials science and catalysis
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